

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" melting point

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

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An In-Depth Technical Guide to the Physicochemical Characterization of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**: Focus on Melting Point Determination

Executive Summary

This technical guide provides a comprehensive overview of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**, a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and pharmaceutical research.^{[1][2]} For researchers and drug development professionals, understanding and verifying the physicochemical properties of such a compound is paramount. The melting point is a fundamental and critical indicator of a substance's purity and identity. This document details the synthesis, purification, and definitive determination of the melting point for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**, grounding each protocol in established chemical principles to ensure scientific integrity and reproducibility.

Compound Profile

A summary of the essential physicochemical properties of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** is presented below. This data serves as a benchmark for researchers synthesizing or utilizing this compound.

Property	Value	Source(s)
CAS Number	119516-86-8	[1] [3] [4]
Molecular Formula	C ₁₃ H ₁₂ N ₂	[1] [3] [4]
Molecular Weight	196.25 g/mol	[1] [3] [4]
Appearance	Light yellow to brown crystalline powder	[1] [3]
Melting Point	110 °C	[1] [3] [4]
Purity	≥ 98% (by GC)	[1] [3]
Storage Conditions	Store at 2-8 °C	[1] [3]

Synthesis and Purification: The Foundation of Accurate Analysis

An accurate melting point determination is contingent on the purity of the sample. This section outlines the common synthesis route for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** and the essential purification steps required.

The Paal-Knorr Synthesis: A Classic Route to Pyrroles

The synthesis of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** is efficiently achieved via the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, 4-aminobenzonitrile.[\[5\]](#)[\[6\]](#)[\[7\]](#) The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[\[5\]](#)

The mechanism, investigated by Amarnath et al., suggests that the reaction proceeds through the formation of a hemiaminal intermediate.[\[7\]](#)[\[8\]](#) The amine attacks one of the protonated carbonyl groups, followed by an intramolecular attack on the second carbonyl to form a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the stable aromatic pyrrole ring.[\[7\]](#)[\[8\]](#)[\[9\]](#) This hemiaminal cyclization is considered the rate-determining step of the reaction.[\[8\]](#)[\[9\]](#)

Synthesis Protocol: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

This protocol describes a general procedure based on the principles of the Paal-Knorr synthesis.

Materials:

- 2,5-Hexanedione
- 4-Aminobenzonitrile
- Glacial Acetic Acid (as solvent and weak acid catalyst)
- Ethanol
- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

- Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of 4-aminobenzonitrile and 2,5-hexanedione.
- Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.
- Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold water to remove residual acetic acid and other water-soluble impurities.
- Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

The Critical Role of Purification: Recrystallization

The crude product obtained from the synthesis will contain unreacted starting materials and potential side products. Recrystallization is the most effective method for purifying solid organic compounds.[10][11] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[12] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the solution (mother liquor).[11][13]

Recrystallization Protocol

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**, a mixed solvent system like ethanol/water is often effective.

Procedure:

- **Dissolution:** Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) to dissolve the solid completely. This should be done near the solvent's boiling point to ensure a saturated solution.[10]
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
- **Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10][14]
- **Drying:** Dry the pure crystals thoroughly under vacuum. Any residual solvent can act as an impurity and depress the melting point.[15]

Melting Point Determination: A Cornerstone of Purity Assessment

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, causing the melting point to be lower and the range to be broader.^[16] Therefore, melting point determination is a rapid and reliable method for assessing purity and verifying the identity of a compound.

Experimental Protocol: Capillary Method

The most common technique for determining melting point is the capillary method, which involves heating a small sample in a sealed glass capillary tube.^[17]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, DigiMelt)
- Glass capillary tubes (one end sealed)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the purified **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** is completely dry and finely powdered. A small amount of the powder is introduced into the open end of a capillary tube.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid tightly into the bottom. The sample height should be 2-3 mm for an accurate reading.
[\[15\]](#)
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[\[15\]](#)
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to find a rough range.[\[16\]](#)

- Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point (110 °C). Heat at a slow, controlled rate of 1-2 °C per minute.[15][16]
- Recording the Melting Range: Observe the sample through the magnifying lens.
 - T_1 : Record the temperature at which the first drop of liquid appears.
 - T_2 : Record the temperature at which the last solid crystal melts completely.
 - The melting point is reported as the range $T_1 - T_2$. For pure **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**, this range should be narrow and centered around 110 °C.

Advanced Technique: Mixed Melting Point for Identity Confirmation

While a sharp melting point at the correct temperature suggests purity, it does not definitively prove the compound's identity, as other compounds could have similar melting points. The mixed melting point technique is a simple and effective method for identity confirmation.[16]

Procedure:

- Thoroughly mix a small amount of the synthesized sample with an authentic, known sample of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** in a roughly 50:50 ratio.
- Determine the melting point of this mixture.
- Interpretation:
 - No Depression: If the melting point of the mixture is sharp and unchanged from the individual samples, it confirms that the synthesized compound is identical to the authentic sample.
 - Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, the two compounds are different. The authentic sample is acting as an impurity in the synthesized sample.[16]

Data Interpretation and Troubleshooting

Observation	Possible Cause	Recommended Action
Broad Melting Range (>2 °C)	Impurities present (e.g., solvent, starting materials).	Re-purify the sample via recrystallization. Ensure the sample is completely dry.
Melting Point Lower than Literature Value (110 °C)	Impurities present.	Re-purify the sample.
Sample Shrinks or Sags Before Melting	Insufficiently packed sample in the capillary tube.	Ensure the sample is packed tightly to a height of 2-3 mm. [15]
Sample Decomposes (Darkens)	The compound may be unstable at its melting point.	Record the decomposition temperature. Use a faster heating rate for a rough estimate.
Inconsistent Readings	Heating rate is too fast, preventing thermal equilibrium between the sample and the thermometer.	Repeat the measurement using a slower heating rate (1-2 °C/min) near the melting point.

Relevance and Applications in Research and Drug Development

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is more than a simple organic molecule; it is a key building block with demonstrated potential in several high-value research areas.[\[2\]](#) Its rigid, planar structure and the presence of the electron-withdrawing cyano group make it a valuable synthon.

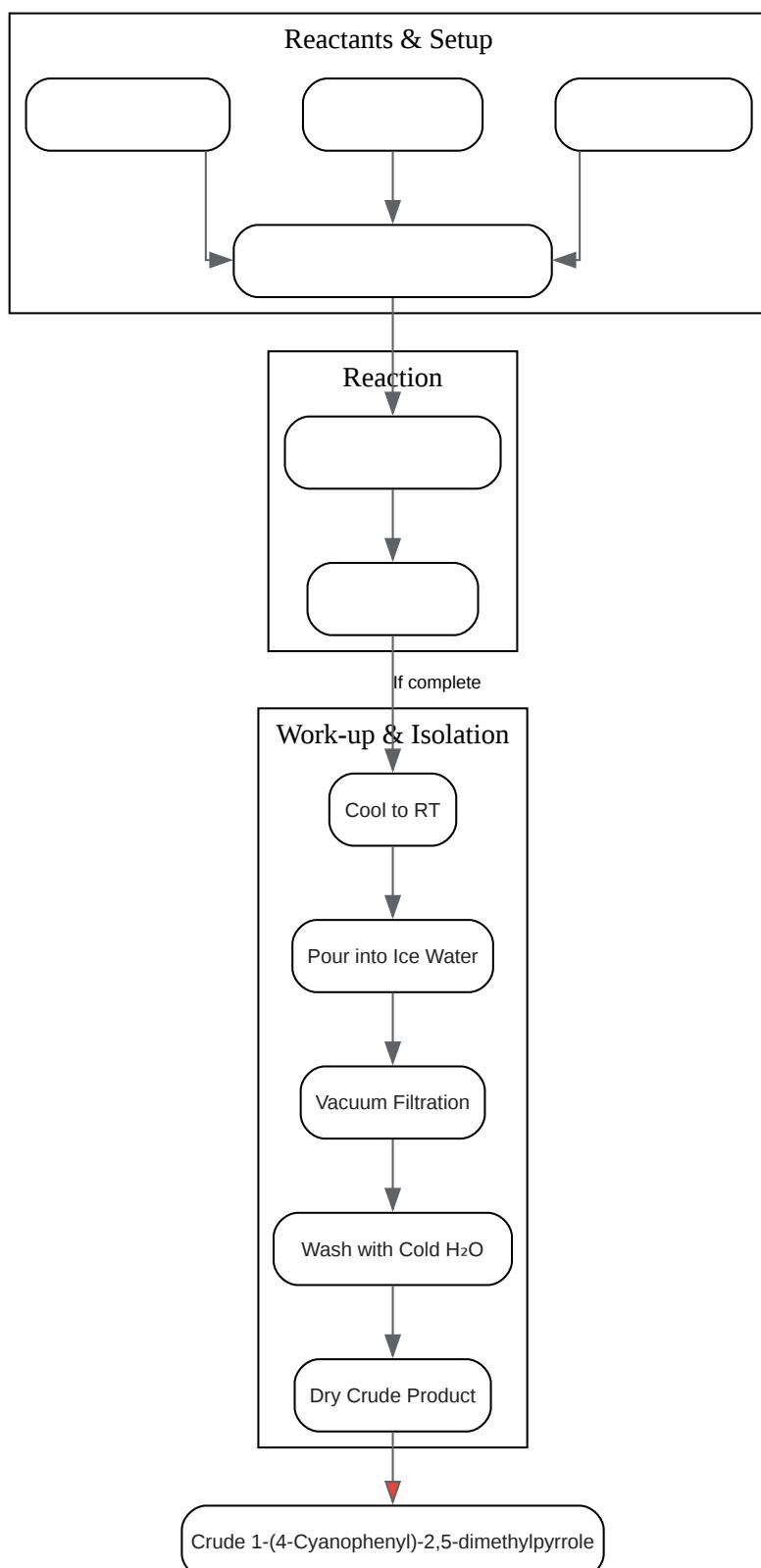
- Pharmaceutical Development: The pyrrole scaffold is a common feature in many biologically active molecules. This specific compound and its derivatives have been investigated as novel androgen receptor antagonists for potential use in treating castration-resistant prostate cancers.[\[18\]](#) Its structure allows for modifications to enhance biological activity.[\[1\]\[2\]](#)

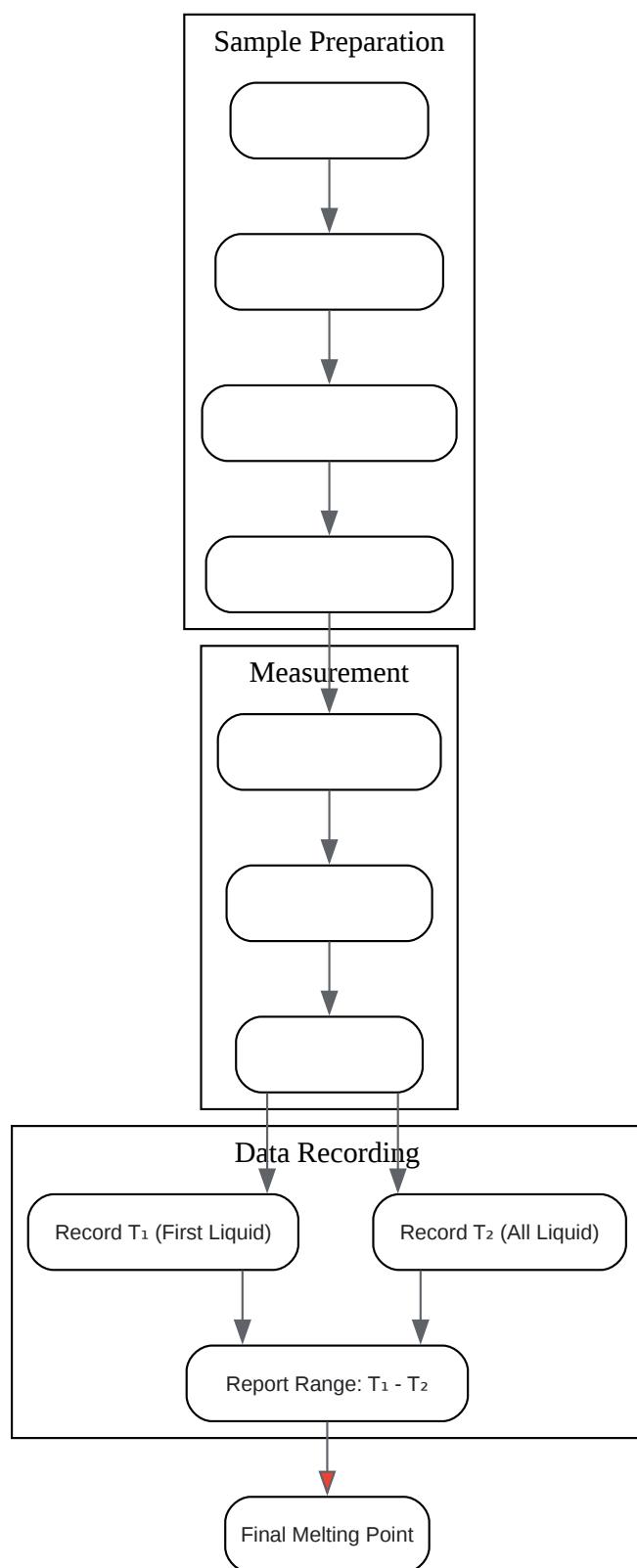
- Materials Science: The electronic properties imparted by the cyanophenyl and pyrrole moieties make it a candidate for the development of advanced materials like organic semiconductors, polymers, and dyes.[1][2]
- Photochemistry: The compound's light-absorbing properties are studied for applications in solar energy materials and photonic devices.[1][3]

The precise characterization of its melting point is the first step in ensuring the quality and reliability of any material or drug candidate derived from it.

Appendices: Visualized Workflows

Diagram: Paal-Knorr Synthesis Workflow



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Caption: Step-by-step workflow for capillary melting point determination.

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